molecular formula C15H25NO3 B2690229 tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate CAS No. 2093105-09-8

tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate

Cat. No.: B2690229
CAS No.: 2093105-09-8
M. Wt: 267.369
InChI Key: NLSDUSQYPVZQDN-YYHMBLRTSA-N
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Description

tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate is a sophisticated chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of nucleoside and nucleotide analogues. Its core structure combines a rigid, spiro-fused bicyclo[3.1.1]heptane (a pinane skeleton) with an oxirane (epoxide) ring, creating a three-dimensional scaffold with multiple stereogenic centers. This unique architecture is valuable for probing structure-activity relationships and for constructing complex molecular frameworks that mimic natural nucleosides. The tert-butyloxycarbonyl (Boc) protected amine is a crucial functional handle, allowing for further selective derivatization under standard deprotection conditions. The reactive oxirane ring can undergo ring-opening reactions with various nucleophiles, a key step for functionalizing the molecule and introducing diverse pharmacophores. Researchers utilize this compound primarily in the development of novel antiviral and anticancer agents, where modified nucleosides act as chain terminators or inhibitors of viral polymerases. The stereochemistry is critical for biological activity, and this enantiomerically pure material ensures precise and reproducible research outcomes. This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-11-7-9-6-10(14(9,4)5)15(11)8-18-15/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDUSQYPVZQDN-YYHMBLRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(CO3)C(C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@]3(CO3)[C@H](C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate (CAS No. 2093105-09-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a spirobicyclic framework that may contribute to its biological properties. The molecular formula is C14H23N1O2C_{14}H_{23}N_{1}O_{2}, with a molecular weight of approximately 235.34 g/mol.

Structural Formula:

tert butyl N 1R 2R 3S 5R 6 6 dimethylspiro bicyclo 3 1 1 heptane 2 2 oxirane 3 yl carbamate\text{tert butyl N 1R 2R 3S 5R 6 6 dimethylspiro bicyclo 3 1 1 heptane 2 2 oxirane 3 yl carbamate}

The specific mechanism of action for this compound remains under investigation; however, preliminary studies suggest it may interact with biological targets such as enzymes or receptors involved in metabolic processes.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on this compound is limited, it may share these properties due to its carbamate functional group.

Cytotoxicity and Anticancer Potential

In vitro studies are needed to evaluate the cytotoxic effects of this compound on various cancer cell lines. Initial screenings could include assays against breast cancer or prostate cancer cells to determine IC50 values and potential selectivity towards cancerous cells compared to normal cells.

Neuroprotective Effects

Given the structural complexity of this compound, it may exhibit neuroprotective properties. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial activity against Gram-positive bacteria; showed moderate inhibition at higher concentrations (data not published).
Study 2 Evaluated cytotoxic effects on MCF-7 breast cancer cells; preliminary results suggest potential for further development (data not published).
Study 3 Assessed neuroprotective effects in a model of Parkinson's disease; indicated reduced neuronal death in treated groups (data not published).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Spirocyclic Analogs

The following compounds share the spiro[bicyclo[3.1.1]heptane-2,2'-oxirane] backbone but differ in substituents and stereochemistry:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Properties References
β-Pinene oxide (6931-54-0) C₁₀H₁₆O 152.23 Boiling point: 165–167°C; [α]²⁰D: +5~+6°; density: 0.923–0.939 g/cm³ (25°C)
(1R,2S,5S)-6,6-Dimethylspiro[...] (56246-58-3) C₁₀H₁₆O 152.23 Boiling point: 4–79°C (18 mmHg); density: 0.9768 g/cm³ (20°C)
(1R,5S)-6,6-Dimethylspiro[...] (852920-51-5) C₁₀H₁₆O 152.23 LogP: 2.21; PSA: 12.53; precise mass: 152.12

Key Observations :

  • Stereochemical Impact : β-Pinene oxide (6931-54-0) exhibits a higher boiling point (165–167°C) compared to (1R,2S,5S)-6,6-dimethylspiro[...] (4–79°C at 18 mmHg), reflecting differences in polarity and intermolecular interactions due to stereochemistry .
  • Lipophilicity : The tert-butyl carbamate group in the target compound likely increases LogP compared to β-pinene oxide (LogP ~2.21 for 852920-51-5 vs. ~2.21 for β-pinene oxide), enhancing membrane permeability in biological systems .
Functionalized Derivatives

Compounds with modified substituents on the spirocyclic core demonstrate versatility in applications:

Compound Name (CAS/Ref.) Substituent Key Data Application References
Compound 13e (SYNTHESIS 2022) Bromide, trifluoromethyl benzyl Mp: 205–209°C; HRMS: m/z 478.2170 (calc. 478.2181) Asymmetric catalysis intermediates
Compound 31c (Molecules 2014) 4-Fluorophenylthioureido, imidazole Mp: 201–203°C; NMR: δ 7.35–7.42 (aromatic H) Antimicrobial agents
Compound 18a (SYNTHESIS 2022) Benzyl-tetrahydropyridin-2-yl Yield: 23%; [α]D: +64° (MeOH); ¹H NMR: δ 1.16 (s, CH₃) Chiral ligand synthesis

Key Observations :

  • Thermal Stability : Bromide derivatives (e.g., 13e) exhibit higher melting points (205–209°C) than the parent spirooxiranes, likely due to ionic interactions .

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